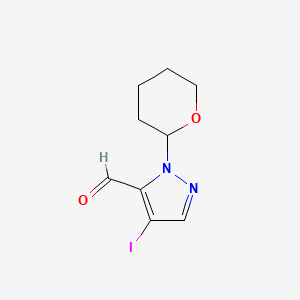
Lithium (2-chloro-5-methoxypyridin-4-yl)trihydroxyborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium (2-chloro-5-methoxypyridin-4-yl)trihydroxyborate is a chemical compound that belongs to the class of organoboron compounds. It is characterized by the presence of a pyridine ring substituted with a chlorine atom at the 2-position and a methoxy group at the 5-position, along with a trihydroxyborate group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of lithium (2-chloro-5-methoxypyridin-4-yl)trihydroxyborate typically involves the reaction of 2-chloro-5-methoxypyridine with a boron-containing reagent. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of a palladium catalyst to facilitate the formation of the carbon-boron bond . The reaction conditions generally include the use of a base such as potassium carbonate or sodium hydroxide, and the reaction is carried out in an organic solvent like tetrahydrofuran or dimethylformamide.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions: Lithium (2-chloro-5-methoxypyridin-4-yl)trihydroxyborate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert the borate group to other functional groups.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or sodium perborate can be used under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: Boronic acids or borate esters.
Reduction: Various reduced boron-containing compounds.
Substitution: Substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Lithium (2-chloro-5-methoxypyridin-4-yl)trihydroxyborate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials and catalysts.
Wirkmechanismus
The mechanism of action of lithium (2-chloro-5-methoxypyridin-4-yl)trihydroxyborate involves its interaction with various molecular targets. The boron atom in the compound can form reversible covalent bonds with biological molecules, influencing their activity. This property is particularly useful in the design of enzyme inhibitors and other bioactive compounds. The pyridine ring can also interact with biological targets, contributing to the compound’s overall activity .
Vergleich Mit ähnlichen Verbindungen
(2-chloro-5-methoxypyridin-4-yl)boronic acid: Similar structure but lacks the lithium and trihydroxyborate groups.
2-chloro-5-methoxypyridine: The parent compound without the boron-containing group.
Uniqueness: Lithium (2-chloro-5-methoxypyridin-4-yl)trihydroxyborate is unique due to the presence of both lithium and trihydroxyborate groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications and research contexts .
Eigenschaften
CAS-Nummer |
1256362-57-8 |
|---|---|
Molekularformel |
C6H8BClLiNO4 |
Molekulargewicht |
211.4 g/mol |
IUPAC-Name |
lithium;(2-chloro-5-methoxypyridin-4-yl)-trihydroxyboranuide |
InChI |
InChI=1S/C6H8BClNO4.Li/c1-13-5-3-9-6(8)2-4(5)7(10,11)12;/h2-3,10-12H,1H3;/q-1;+1 |
InChI-Schlüssel |
WGLSNSDZQFVNSL-UHFFFAOYSA-N |
SMILES |
[Li+].[B-](C1=CC(=NC=C1OC)Cl)(O)(O)O |
Kanonische SMILES |
[Li+].[B-](C1=CC(=NC=C1OC)Cl)(O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzyl N-[(3-methoxypropyl)carbamoylmethyl]carbamate](/img/structure/B581744.png)
![Benzyl N-[1-(4-bromophenyl)ethyl]carbamate](/img/structure/B581745.png)


![2-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B581748.png)
![tert-Butyl 2-amino-6,7-dihydrothiazolo[5,4-b]pyridine-4(5H)-carboxylate](/img/structure/B581749.png)
![Benzyl[2-(3-bromophenyl)propan-2-YL]amine hcl](/img/structure/B581751.png)
![Benzyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate](/img/structure/B581753.png)

![Tert-butyl octahydro-1H-pyrrolo[3,2-B]pyridine-1-carboxylate](/img/structure/B581759.png)



![(3aS,6aS)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole Dihydrochloride](/img/structure/B581763.png)
